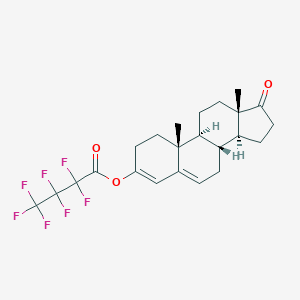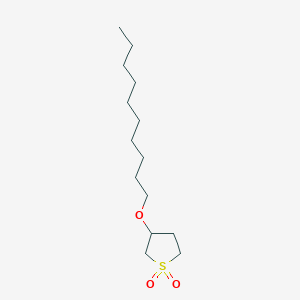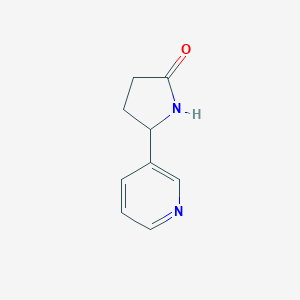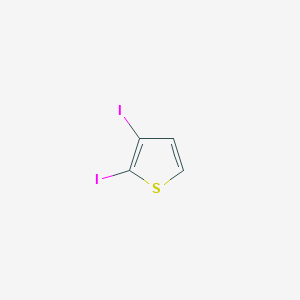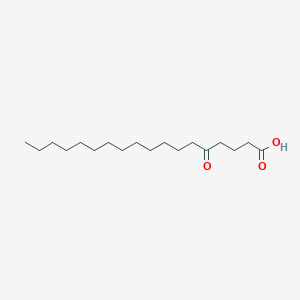
5-Oxooctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxooctadecanoic acid, also known as 5-oxo-18:1 fatty acid, is a bioactive lipid that has been found to have various physiological and biochemical effects. It is a metabolite of linoleic acid, an essential fatty acid that cannot be synthesized by the human body and must be obtained through the diet. 5-Oxooctadecanoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising target for scientific research.
Scientific Research Applications
Oxidation and Synthesis
5-Oxooctadecanoic acid is involved in the oxidation and synthesis of various fatty acids. In a study by Alaiz et al. (1988), the oxidation of 12-oxo-(Z)-9-octadecenoic acid led to the production of minor and major products including erythro-9,10-Dihydroxy-12-oxooctadecanoic acid and 9,12-epoxyoctadeca-9,11-dienoic acid, respectively (Alaiz et al., 1988).
Biochemical Characterization
Another study focused on the chemical constituents from Tiliacora triandra identified derivatives of fatty acids, including ethyl-5,7-dihydroxy-6-oxooctadecanoate, along with their inhibitory activity against α-glucosidase and α-amylase (Makinde et al., 2020).
Derivatization and Structural Analysis
The derivatization and structural analysis of keto fatty acids have been a subject of research. Ahmad et al. (1986) studied the preparation of oxathiolanes from oxo fatty acids, including 9-oxooctadecanoic acid, revealing insights into their spectral properties and chemical reactions (Ahmad et al., 1986).
Biological Activity
Research by Powell and Rokach (2005) delved into the biochemistry and biology of 5-oxo-ETE, a derivative of arachidonic acid, highlighting its role as a chemoattractant and mediator in various biological processes, including in allergic diseases like asthma (Powell & Rokach, 2005).
Molecular Interactions and Applications
The molecular interactions and applications of oxooctadecanoates and similar compounds have been a focus area as well. For instance, Zarini and Murphy (2003) investigated the biosynthesis of 5-oxo-6,8,11,14-eicosatetraenoic acid from 5-hydroperoxyeicosatetraenoic acid in murine macrophages, offering insights into the biochemical pathways involved (Zarini & Murphy, 2003).
Chemotaxis and Cellular Responses
Studies also explore the chemotactic properties of 5-oxo-ETE and related compounds. Sturm et al. (2005) found that 5-oxo-ETE is a potent chemoattractant for human basophils, suggesting its role in atopic diseases (Sturm et al., 2005).
properties
CAS RN |
16694-31-8 |
|---|---|
Product Name |
5-Oxooctadecanoic acid |
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
5-oxooctadecanoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h2-16H2,1H3,(H,20,21) |
InChI Key |
UIROXHXJKJUFSV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)CCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCCC(=O)O |
Other CAS RN |
16694-31-8 |
synonyms |
5-ketostearic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




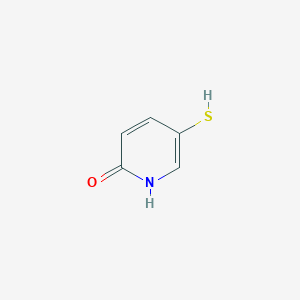
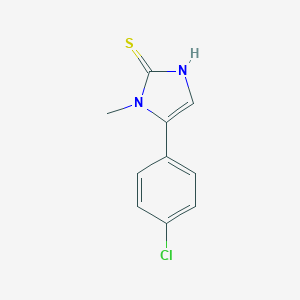
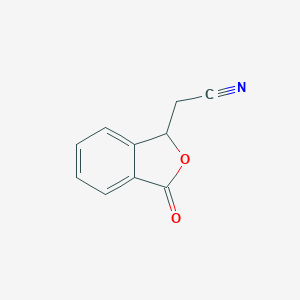
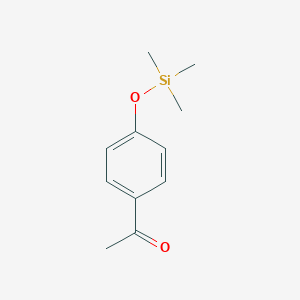
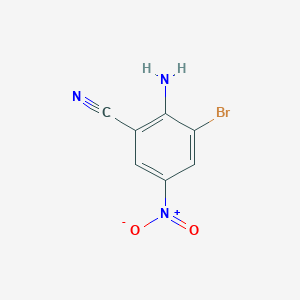
![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)
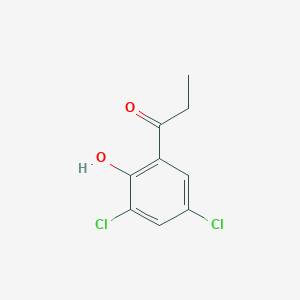
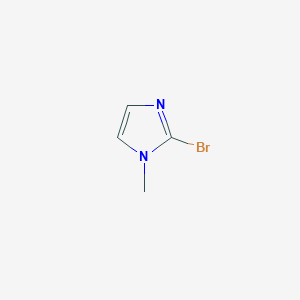
![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)
